molecular formula C16H13N3O2 B10889294 (3Z)-1-acetyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-acetyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B10889294
M. Wt: 279.29 g/mol
InChI Key: BPWWILSZRXLYQE-UHFFFAOYSA-N
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Description

(3Z)-1-acetyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound belonging to the class of hydrazones This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-acetyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one typically involves the condensation of 1-acetyl-1,3-dihydro-2H-indol-2-one with phenylhydrazine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this synthesis include ethanol, methanol, or acetic acid. The reaction mixture is often heated to reflux to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts, such as Lewis acids or bases, can enhance the reaction rate and selectivity. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-acetyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the indole or phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-1-acetyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The hydrazone linkage is known to exhibit various pharmacological activities, making it a promising scaffold for the design of new drugs.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3Z)-1-acetyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and other interactions with enzymes, receptors, or nucleic acids, modulating their activity. The indole core can participate in π-π stacking interactions, further influencing the compound’s biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one: Similar structure with a benzofuran core instead of an indole core.

    (3Z)-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one: Lacks the acetyl group, affecting its reactivity and biological activity.

    (3Z)-1-acetyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-pyrrole-2-one: Contains a pyrrole core, leading to different chemical and biological properties.

Uniqueness

The uniqueness of (3Z)-1-acetyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one lies in its combination of the indole core, phenylhydrazinylidene group, and acetyl group. This specific arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

1-(2-hydroxy-3-phenyldiazenylindol-1-yl)ethanone

InChI

InChI=1S/C16H13N3O2/c1-11(20)19-14-10-6-5-9-13(14)15(16(19)21)18-17-12-7-3-2-4-8-12/h2-10,21H,1H3

InChI Key

BPWWILSZRXLYQE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=C1O)N=NC3=CC=CC=C3

Origin of Product

United States

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